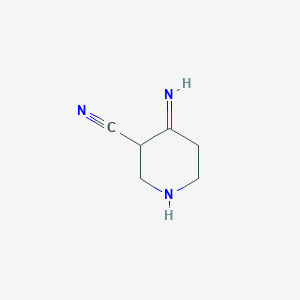

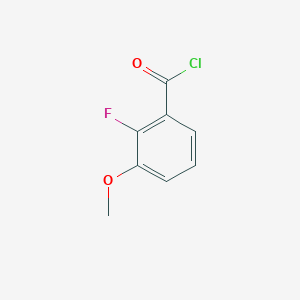

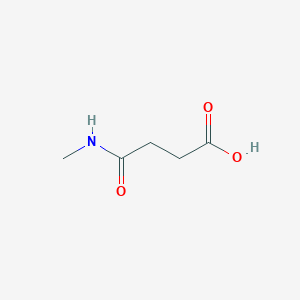

![molecular formula C12H10ClN3 B1346542 4-chloro-5,8-dimethyl-5H-pyrimido[5,4-b]indole CAS No. 1134334-56-7](/img/structure/B1346542.png)

4-chloro-5,8-dimethyl-5H-pyrimido[5,4-b]indole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-chloro-5,8-dimethyl-5H-pyrimido[5,4-b]indole” is a chemical compound with the molecular formula C12H10ClN3 . It is a derivative of pyrimido[5,4-b]indole .

Molecular Structure Analysis

The molecular structure of “4-chloro-5,8-dimethyl-5H-pyrimido[5,4-b]indole” consists of a pyrimido[5,4-b]indole core with a chlorine atom and two methyl groups attached .Scientific Research Applications

Synthesis and Chemical Transformations

The synthesis of 4-chloro-5,8-dimethyl-5H-pyrimido[5,4-b]indole and related compounds has been a focal point in heterocyclic chemistry due to its potential applications in various fields, including pharmaceuticals and material science. Monge et al. (1986) detailed the synthesis process starting from ethyl 3-aminoindole-2-carboxylate, leading to the formation of 4-chloro-5H-pyrimido[5,4-b]indole through reactions with phosphorus oxychloride and phosphorus pentasulfide. This foundational work paved the way for exploring the chemical reactivity and functionalization of this heterocyclic compound, showcasing its utility in generating a wide array of derivatives with potential biological and chemical applications (Monge et al., 1986).

Biological Activity and Drug Design

The research on 4-chloro-5,8-dimethyl-5H-pyrimido[5,4-b]indole derivatives has also extended into biological activities, demonstrating the versatility of this chemical structure in drug design. For instance, Zhao et al. (2017) designed and synthesized compounds containing the 9H-pyrimido[4,5-b]indole core, identifying molecules with high binding affinities to BET proteins and showing potent inhibition of cell growth in leukemia cell lines. This study exemplifies the compound's potential in the development of new therapeutic agents targeting specific proteins involved in cancer progression (Zhao et al., 2017).

Catalysis and Material Science

The utility of 4-chloro-5,8-dimethyl-5H-pyrimido[5,4-b]indole extends beyond biological applications into catalysis and material science. Wu et al. (2022) disclosed a novel [5 + 2 + 1] cascade cyclization process utilizing 2-nitrochalcones and aliphatic primary amines catalyzed by CuI, leading to the formation of 5H-pyrimido[5,4-b]indole derivatives. This method highlights the compound's role in facilitating complex chemical transformations, offering a versatile tool for synthesizing structurally diverse heterocycles with high yields and broad substrate scopes (Wu et al., 2022).

Future Directions

The future directions for “4-chloro-5,8-dimethyl-5H-pyrimido[5,4-b]indole” and its derivatives could involve further exploration of their biological activities and potential applications. For instance, some pyrimido[5,4-b]indole derivatives have been studied for their antibacterial activity and potential use in proteomics research .

properties

IUPAC Name |

4-chloro-5,8-dimethylpyrimido[5,4-b]indole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClN3/c1-7-3-4-9-8(5-7)10-11(16(9)2)12(13)15-6-14-10/h3-6H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOFAQDWZOOIYNY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C3=C2N=CN=C3Cl)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-5,8-dimethyl-5H-pyrimido[5,4-b]indole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

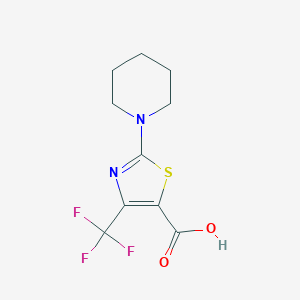

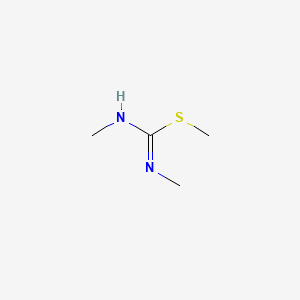

![4-Chloro-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B1346464.png)

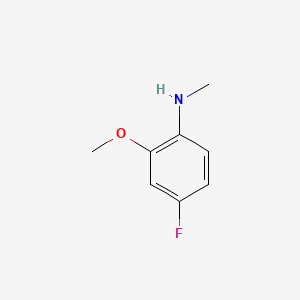

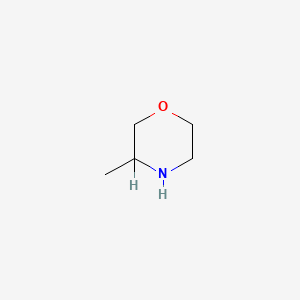

![Bicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B1346465.png)

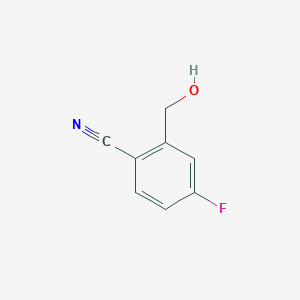

![ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B1346472.png)